molecular formula C20H25N5O4S B3310771 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946223-97-8

2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B3310771
CAS No.: 946223-97-8
M. Wt: 431.5 g/mol
InChI Key: FLZDPBQUMCXQGW-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a pyridin-2-yl group and a sulfonyl-ethylacetamide moiety. Such structures are common in medicinal chemistry, particularly in targeting G-protein-coupled receptors (GPCRs) or kinases due to their ability to modulate protein-protein interactions .

Properties

IUPAC Name

N-[2-oxo-2-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c26-19(16-23-20(27)17-6-2-1-3-7-17)22-10-15-30(28,29)25-13-11-24(12-14-25)18-8-4-5-9-21-18/h1-9H,10-16H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDPBQUMCXQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the phenylformamido group, followed by the introduction of the pyridinyl piperazine moiety. The final step involves the addition of the sulfonyl ethyl acetamide chain. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide exhibit inhibitory effects against viral enzymes, particularly those associated with coronaviruses. For instance, the compound was tested as an inhibitor of the SARS-CoV-2 3CL protease, which is crucial for viral replication. The results demonstrated promising inhibition rates, suggesting its potential as a lead compound for antiviral drug development

3
.

Anticancer Properties

The sulfonamide derivatives have been investigated for their anticancer properties. The presence of the piperazine and pyridine rings in the structure enhances interactions with biological targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating a potential mechanism for anticancer activity .

Neurological Applications

Compounds containing piperazine structures are often explored for their neuropharmacological effects. Research has suggested that derivatives like 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems . This opens avenues for further exploration in treating mood disorders.

Case Studies and Research Findings

StudyFocusFindings
Study on SARS-CoV-2 inhibitionAntiviralDemonstrated effective inhibition of 3CL protease, suggesting potential for drug development against COVID-19
3
.
Anticancer researchOncologyInduced apoptosis in various cancer cell lines; further studies needed to elucidate mechanisms .
Neuropharmacological assessmentNeurologySuggested anxiolytic effects; requires more comprehensive behavioral studies .

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but common targets include G-protein-coupled receptors and ion channels.

Comparison with Similar Compounds

Structural Insights:

  • Piperazine Modifications : The pyridin-2-yl group in the target compound may enhance binding specificity compared to benzylcarbamoyl (CAS 5601-20-7) or methoxyphenyl (TL13-22) groups, which are bulkier and could sterically hinder interactions .
  • Acetamide Termini : The phenylformamido group in the target compound offers hydrogen-bonding capability, contrasting with TL13-22’s isoindolin-dione moiety, which likely enhances kinase selectivity .

Research Findings and Implications

Pharmacological Properties:

  • However, specific binding data for this compound are unavailable.
  • CAS 5601-20-7 : While its biological activity is undocumented, its structural similarity to fluorescent probes (e.g., ’s compound 13) implies possible use in imaging studies .
  • TL13-22: Demonstrated nanomolar inhibition of ALK kinase, highlighting the importance of chloro-pyrimidine and isopropylsulfonyl groups in kinase selectivity .

Biological Activity

The compound 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that has garnered attention due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a phenylformamido group, a piperazine moiety, and a sulfonyl ethyl chain, which contributes to its biological properties.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds featuring piperazine and acetamide functionalities. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models. The mechanism involves modulation of voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons .

Key Findings:

  • Compounds exhibiting higher lipophilicity showed delayed onset but prolonged activity in seizure models.
  • The incorporation of specific substituents (e.g., trifluoromethyl groups) enhanced efficacy and metabolic stability .

Interaction with Neurotransmitter Receptors

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly dopamine D₂ and serotonin 5-HT(1A) receptors. Studies on similar arylpiperazine derivatives indicate that the topology and nature of substituents significantly influence binding affinities and selectivity for these receptors .

Table 1: Summary of Biological Activities

Activity TypeCompound AnalogObserved Effect
AnticonvulsantN-phenyl derivativesSignificant protection in MES model
Receptor BindingAryl-piperazine derivativesHigh affinity for D₂ and 5-HT(1A)
CytotoxicityVarious derivativesNon-cytotoxic at therapeutic doses

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperazine ring and substituents on the phenyl group can drastically alter biological activity. For instance, replacing certain groups with more lipophilic variants increased efficacy against seizures while maintaining lower toxicity profiles .

Case Studies

Several studies have illustrated the potential of compounds similar to 2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide :

  • Anticonvulsant Screening : In a study involving various N-substituted acetamides, compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole models. Results indicated that specific modifications led to enhanced activity compared to standard treatments like phenytoin .
  • Receptor Interaction Studies : Docking simulations have provided insights into how variations in the molecular structure affect binding affinities towards dopamine and serotonin receptors, suggesting avenues for the design of new therapeutics with improved profiles .
  • Pharmacokinetics : The inclusion of fluorinated groups has been shown to improve metabolic stability and bioavailability, which is crucial for developing effective CNS-active agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(phenylformamido)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

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